molecular formula C22H22ClN5O3 B11255458 N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255458
M. Wt: 439.9 g/mol
InChI Key: VIBVIQVPQIVQTE-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of chloro, methoxy, and methyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, methoxylating agents, and methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods often require precise control of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-12-5-7-15(23)10-16(12)27-21(29)19-13(2)26-22-24-11-25-28(22)20(19)14-6-8-17(30-3)18(9-14)31-4/h5-11,20H,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

VIBVIQVPQIVQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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